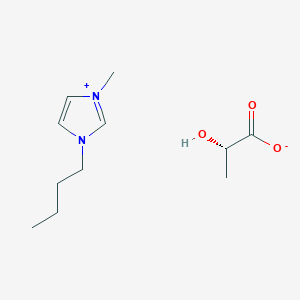
Phosphonium, (3-aminopropyl)triphenyl-, bromide
Übersicht
Beschreibung
Phosphonium, (3-aminopropyl)triphenyl-, bromide, also known as (3-aminopropyl)triphenylphosphonium bromide, is a chemical compound with the molecular formula C21H23BrNP . It has a molecular weight of 400.3 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C21H23NP.BrH/c22-17-10-18-23 (19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18,22H2;1H/q+1;/p-1 . The canonical SMILES representation is C1=CC=C (C=C1) [P+] (CCCN) (C2=CC=CC=C2)C3=CC=CC=C3. [Br-] . Physical And Chemical Properties Analysis
This compound has a molecular weight of 400.3 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has six rotatable bonds . The exact mass is 399.07515 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 24 .Wissenschaftliche Forschungsanwendungen
Mitochondria Targeting
This compound has been used in the design of specific mitochondria-targeting molecules. Mitochondria are vital subcellular organelles that generate most cellular chemical energy, regulate cell metabolism and maintain cell function . The most successful case of using lipophilic cations for mitochondrial targeting is the discovery of triphenylphosphonium (TPP +) .
Preparation of Piperamide Analogs
It has been used as a reactant for the preparation of piperamide analogs, which are histone deacetylase (HDAC) inhibitors with antitumor activity .
Synthesis of Boron-containing Benzoxaboroles
This compound has been used in the synthesis of boron-containing benzoxaboroles, which are potential antimalarial agents .
Synthesis of Methyl Alkenyl Quinolones
It has been used in the synthesis of methyl alkenyl quinolones, which are antimycobacterial agents .
Synthesis of Functionalized Polyurethanes
This compound has been used in the synthesis of functionalized polyurethanes using cationic ring-opening polymerization and click chemistry .
Olefination of Benzaldehydes
It has been used in the olefination of benzaldehydes, a process that involves the addition of a carbon-carbon double bond (olefin) to a benzaldehyde molecule .
C-H Activation / Cycloisomerization
This compound has been used in C-H activation/cycloisomerization, a process that involves the activation of a carbon-hydrogen bond and its transformation into a different functional group .
Intramolecular Dehydrobromination
It has been used in intramolecular dehydrobromination, a process that involves the removal of a hydrogen and a bromine atom from a molecule .
Safety and Hazards
The safety data sheet for this compound suggests that in case of inhalation, the victim should be moved to fresh air and given artificial respiration if necessary . If the compound comes into contact with the skin, it should be washed off with copious amounts of water . If ingested, the mouth should be rinsed with water and medical attention should be sought immediately .
Wirkmechanismus
Target of Action
It is often used as a reagent in organic synthesis, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
(3-Aminopropyl)triphenylphosphonium bromide is a nitrogen-phosphorus heterocyclic compound . It is generally used as a reagent in phosphorus chemistry reactions and catalytic reactions . The exact mode of action depends on the specific reaction it is used in.
Result of Action
The molecular and cellular effects of (3-Aminopropyl)triphenylphosphonium bromide’s action would depend on the specific reactions it is used in. As a reagent in organic synthesis, it can contribute to a wide range of chemical transformations .
Action Environment
The action, efficacy, and stability of (3-Aminopropyl)triphenylphosphonium bromide can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated environment to avoid inhalation of its vapors . It should also avoid contact with oxidizing agents, acids, and bases, and should be kept away from flames and high temperatures .
Eigenschaften
IUPAC Name |
3-aminopropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18,22H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYKKMDXNPTXPZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCN)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrNP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00756277 | |
| Record name | (3-Aminopropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00756277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonium, (3-aminopropyl)triphenyl-, bromide | |
CAS RN |
89996-01-0 | |
| Record name | (3-Aminopropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00756277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)
